Thiolane-3-carbonitrile

Catalog No.
S2908419
CAS No.
874512-52-4
M.F
C5H7NS
M. Wt
113.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiolane-3-carbonitrile

CAS Number

874512-52-4

Product Name

Thiolane-3-carbonitrile

IUPAC Name

thiolane-3-carbonitrile

Molecular Formula

C5H7NS

Molecular Weight

113.18

InChI

InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2

InChI Key

ICQJAZFMAKNNIF-UHFFFAOYSA-N

SMILES

C1CSCC1C#N

solubility

not available

Thiolane-3-carbonitrile is a heterocyclic compound characterized by a thiolane ring fused with a cyano group at the third position. The presence of both sulfur and nitrogen atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The molecular formula for thiolane-3-carbonitrile is C5H6N2SC_5H_6N_2S, indicating the presence of five carbon atoms, six hydrogen atoms, two nitrogen atoms, and one sulfur atom.

Typical for compounds containing both thiophene and cyano functionalities. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the substitution of the cyano group with other nucleophiles.
  • Cyclization Reactions: Thiolane-3-carbonitrile may engage in cyclization reactions to form more complex heterocycles.
  • Reduction Reactions: The cyano group can be reduced to amine or aldehyde derivatives under appropriate conditions.

Research indicates that thiolane-3-carbonitrile and its derivatives exhibit significant biological activities, particularly as potential therapeutic agents. For instance, compounds derived from thiolane-3-carbonitrile have shown promise as histone deacetylase inhibitors, which are important in cancer therapy due to their role in regulating gene expression and cellular processes related to tumor growth and survival . Additionally, some derivatives have been studied for their effects on various biological pathways, including apoptosis and cell proliferation .

Several synthesis methods for thiolane-3-carbonitrile have been documented:

  • One-Pot Synthesis: A straightforward method involves the reaction of 2-amino-4,5-dihydrothiophene with malononitrile under basic conditions to yield thiolane-3-carbonitrile directly .
  • Cyclization Reactions: Utilizing precursors such as 2-amino-4,5-dihydrothiophenes with isothiocyanates can lead to the formation of thiolane derivatives through cyclization .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave energy during the synthesis process, facilitating faster cyclization and functionalization reactions .

Thiolane-3-carbonitrile has diverse applications across various fields:

  • Medicinal Chemistry: Its derivatives are explored as potential drug candidates due to their biological activity against cancer cells.
  • Material Science: The compound can be incorporated into polymers or coatings for enhanced properties such as conductivity or stability.
  • Agricultural Chemistry: Some derivatives may serve as agrochemicals due to their bioactive properties.

Interaction studies involving thiolane-3-carbonitrile focus on its binding affinity to biological targets. For example, research has shown that certain derivatives can act as allosteric modulators of receptors like the adenosine A1 receptor, influencing physiological responses . These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Thiolane-3-carbonitrile shares structural similarities with several other compounds, particularly those containing thiophene or thiolane rings. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
2-Amino-4,5-dihydrothiopheneThiophene derivativeExhibits strong biological activity as an HDAC inhibitor .
2-Cyano-4-thiophenecarboxylic acidThiophene derivativeKnown for its role in synthetic organic chemistry.
Tetrahydrobenzo[b]thiopheneBenzothiopheneUsed in drug development for its antitumor properties .

Thiolane-3-carbonitrile's uniqueness lies in its specific combination of a five-membered ring structure fused with a cyano group, which differentiates it from other similar compounds that may lack either the thiolane ring or the cyano functionality.

The synthesis of thiolane-3-carbonitrile requires careful selection of appropriate precursors that can facilitate both ring formation and nitrile incorporation. The most commonly employed precursors involve compounds containing activated methylene groups and sulfur sources that enable cyclization reactions [1].

Primary precursors for thiolane ring formation include 1,4-dicarbonyl compounds, which serve as carbon skeletons for subsequent sulfur incorporation [2]. These dicarbonyl precursors undergo cyclization reactions in the presence of sulfur-containing reagents such as phosphorus pentasulfide or elemental sulfur [31]. The Paal-Knorr synthesis pathway represents a fundamental approach where 1,4-diketones react with sulfur sources under controlled conditions [34].

Alternative precursor systems involve α-thiocyanatoacetophenone derivatives and cyanothioacetamide compounds [1]. These precursors offer the advantage of containing both sulfur and nitrile functionalities within the starting materials, streamlining the synthetic pathway. The reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone provides a direct route to functionalized thiolane derivatives [1].

Table 1: Common Precursors for Thiolane Ring Formation

Precursor TypeExampleSulfur SourceReaction Conditions
1,4-DicarbonylButane-2,3-dionePhosphorus pentasulfideElevated temperature
Thioacrylamide3-Aryl-2-cyanothioacrylamideα-ThiocyanatoacetophenoneBasic conditions
Michael acceptorsα-BromochalconesCyanothioacetamideRoom temperature

Mercapto compounds containing alkyne functionalities represent another class of precursors for thiolane synthesis [10]. 1-Mercapto-3-yn-2-ols undergo palladium-catalyzed heterocyclodehydration to form thiophene derivatives through 5-endo-dig cyclization mechanisms [10]. This approach demonstrates the versatility of sulfur-containing alkynes as building blocks for heterocyclic construction.

The selection of appropriate precursors significantly influences the regioselectivity and yield of the final thiolane-3-carbonitrile product [29]. Computational studies using density functional theory have revealed that the initial formation of Knoevenagel-Cope condensation products precedes sulfur incorporation in many synthetic pathways [29]. These findings emphasize the importance of precursor reactivity patterns in determining synthetic outcomes.

Cyano Group Introduction Strategies

The incorporation of nitrile functionality into thiolane rings can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity and reaction conditions [3]. Direct cyano group introduction during ring formation represents the most straightforward methodology, where nitrile-containing precursors participate in cyclization reactions [1].

Nucleophilic substitution reactions provide an effective means for introducing cyano groups into preformed thiolane rings [37]. Heteroaryl halides undergo nucleophilic aromatic substitution with cyanide sources under basic conditions, typically employing potassium carbonate in dimethylacetamide at elevated temperatures [37]. This approach demonstrates excellent functional group tolerance and broad substrate scope.

Table 2: Cyano Group Introduction Methods

MethodReagentConditionsYield Range
Direct incorporationCyanothioacetamideBasic, room temperature70-85%
Nucleophilic substitutionPotassium cyanideK₂CO₃, DMAc, 100°C65-90%
Metal-catalyzed cyanationZinc cyanidePalladium catalyst75-95%

The reactivity of nitrile groups in heterocyclic systems exhibits unique characteristics due to the electron-withdrawing nature of the cyano functionality [3]. The linear geometry of the nitrile group, consisting of a nitrogen atom triple-bonded to an sp-hybridized carbon atom, contributes to its electrophilic character [3]. This property facilitates various nucleophilic addition reactions and enables further functionalization of the thiolane scaffold.

Electrophilic cyanation strategies employ reagents such as cyanogen bromide or N-cyanosuccinimide to introduce nitrile groups through electrophilic aromatic substitution mechanisms [15]. These methods typically require electron-rich aromatic systems and proceed through carbocation intermediates [15]. The regioselectivity of electrophilic cyanation depends on the electronic properties of the thiolane ring and the positioning of existing substituents.

Advanced methodologies for cyano group introduction include transition metal-catalyzed cyanation reactions [15]. Palladium-catalyzed cross-coupling reactions between aryl halides and metal cyanides provide efficient access to nitrile-containing heterocycles [15]. These catalytic approaches offer superior selectivity and milder reaction conditions compared to traditional nucleophilic substitution methods.

Catalytic Approaches in Thiolane Functionalization

Catalytic methodologies have emerged as powerful tools for the synthesis and functionalization of thiolane-3-carbonitrile derivatives, offering enhanced selectivity and improved reaction efficiency [7]. Palladium-catalyzed reactions represent a cornerstone of modern thiolane synthesis, enabling diverse transformations under mild conditions [10].

The palladium-iodide catalytic system demonstrates exceptional effectiveness in heterocyclodehydration reactions [10]. Optimal conditions employ palladium diiodide in conjunction with excess potassium iodide, typically in a 10:1 molar ratio, facilitating cyclization at temperatures ranging from 50 to 100 degrees Celsius [10]. These reactions proceed through 5-endo-dig intramolecular nucleophilic attack mechanisms, where the thiol group attacks the triple bond coordinated to the metal center [10].

Table 3: Catalytic Systems for Thiolane Functionalization

Catalyst SystemSubstrate TypeTemperatureYieldReference
PdI₂/KI1-Mercapto-3-yn-2-ols50-100°C75-90% [10]
CuCl/DBUThiirane derivatives50°C70-85% [10]
Au/Ag complexPhenylbutynol derivatives40°C80-95% [10]

Copper-catalyzed transformations provide complementary reactivity patterns for thiolane synthesis [10]. Copper chloride in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene serves as an effective catalytic system for promoting cyclization reactions of thiirane-containing substrates [10]. The reaction mechanism involves base-promoted formation of alkynylcopper intermediates, which undergo regiospecific attack at the carbon-2 position of the thiirane ring [10].

Gold-catalyzed cyclization reactions offer unique advantages for constructing substituted thiolane derivatives [41]. The combination of gold and silver catalysts enables efficient transformation of 2-alkynyl thioanisoles to benzothiophene products under mild conditions [41]. These reactions typically employ 5 mol% of gold catalyst and 5 mol% of silver triflate in tetrahydrofuran at 40 degrees Celsius [10].

Asymmetric catalysis represents an advancing frontier in thiolane functionalization [7]. Chiral catalysts enable enantioselective transformations that provide access to optically active thiolane derivatives [7]. Rational design of substrates with thiophene structures, combined with vinylidene ortho-quinone methide intermediates, facilitates the synthesis of axially chiral naphthyl-benzothiophene derivatives with excellent enantioselectivities [7].

The mechanistic understanding of catalytic thiolane formation has been enhanced through density functional theory calculations [1]. These computational studies reveal that cyclization can proceed through two distinct mechanisms: intramolecular nucleophilic substitution of thiocyanate groups for certain diastereomers, or nucleophilic addition followed by elimination for alternative stereoisomers [1]. The choice of mechanism depends on the stereochemical configuration of intermediate adducts formed during the reaction.

Solvent Effects and Reaction Optimization

Solvent selection plays a crucial role in determining the success and selectivity of thiolane-3-carbonitrile synthesis reactions [18]. The choice of reaction medium significantly influences reaction rates, product distributions, and overall synthetic efficiency [18]. Polar aprotic solvents generally favor nucleophilic substitution mechanisms, while protic solvents can facilitate proton transfer processes essential for cyclization [18].

Ethanol represents a commonly employed solvent for thiolane synthesis reactions, particularly in base-catalyzed transformations [1]. The reaction of aldehydes with cyanothioacetamide and phenacyl thiocyanate proceeds efficiently in ethanol with potassium hydroxide as the base [1]. The protic nature of ethanol facilitates proton transfer steps while maintaining solubility for both polar and nonpolar reactants [1].

Table 4: Solvent Effects on Thiolane Formation

SolventDielectric ConstantReaction RateSelectivityTypical Conditions
Ethanol24.3ModerateHighRoom temperature to reflux
Dimethylacetamide37.8FastExcellent50-100°C
Tetrahydrofuran7.6SlowGoodReflux conditions
Methanol32.7FastModerateRoom temperature

Dimethylacetamide emerges as an optimal solvent for nucleophilic aromatic substitution reactions involving thiolane substrates [37]. This high-boiling polar aprotic solvent effectively dissolves both organic substrates and inorganic bases, facilitating efficient substitution reactions at elevated temperatures [37]. The reaction between heteroaryl halides and thiols proceeds smoothly in dimethylacetamide under the action of potassium carbonate at temperatures ranging from room temperature to 100 degrees Celsius [37].

Ionic liquids present environmentally benign alternatives to conventional organic solvents for thiolane synthesis [10]. 1-Butyl-3-methylimidazolium tetrafluoroborate has demonstrated effectiveness as a reaction medium for palladium-catalyzed cyclization reactions [10]. The catalyst-solvent system can be recycled multiple times without significant loss of activity, providing sustainable synthetic approaches [10].

The optimization of reaction conditions requires systematic variation of temperature, concentration, and reaction time parameters [1]. Microwave-assisted synthesis has shown beneficial effects on reaction yields and completion times for certain thiolane-forming reactions [28]. The enhanced heating efficiency and uniform temperature distribution achieved through microwave irradiation can accelerate cyclization processes while maintaining product selectivity [28].

Aqueous methanol mixtures provide unique advantages for certain thiolane synthesis reactions [18]. Computational studies reveal that the protic nature of these solvent systems plays a fundamental role during nucleophilic addition steps [18]. The microsolvation approach demonstrates that water-methanol combinations can significantly enhance reaction rates compared to purely organic solvent systems [18].

Temperature optimization typically involves balancing reaction rate with product stability and selectivity [1]. Many thiolane-forming reactions proceed efficiently at moderate temperatures between 25 and 100 degrees Celsius [1]. Higher temperatures may accelerate reaction rates but can also promote decomposition pathways or undesired side reactions [1].

Purification Techniques for Nitrile-Containing Thiolanes

The purification of thiolane-3-carbonitrile derivatives requires specialized techniques that account for the unique physicochemical properties of sulfur-containing heterocycles [22]. The presence of both sulfur and nitrile functionalities influences solubility patterns, chromatographic behavior, and crystallization tendencies [22].

Column chromatography represents the primary purification method for thiolane-3-carbonitrile compounds [22]. Reversed-phase liquid chromatography on monomeric and polymeric C18 stationary phases provides excellent separation capabilities for isomeric polycyclic aromatic sulfur heterocycles [22]. The elution order typically follows increasing length-to-breadth ratios, with sulfur atom positioning significantly affecting retention behavior [22].

Table 5: Purification Methods for Thiolane-3-carbonitrile

MethodStationary PhaseMobile PhaseSeparation EfficiencyApplications
Normal phase LCSilica gelHexane/ethyl acetateHighIsomer separation
Reversed phase LCC18Acetonitrile/waterExcellentAnalytical and preparative
Preparative HPLCSemi-prep C18Gradient elutionSuperiorHigh-purity isolation
Crystallization-Ethanol/acetoneModerateFinal purification

Normal-phase liquid chromatography fractionation provides significant benefits for the separation of multiple isomeric thiolane groups [25]. Using semi-preparative aminopropyl columns, samples can be fractionated based on the number of aromatic carbon atoms [25]. This approach simplifies subsequent gas chromatography-mass spectrometry analysis for four- and five-ring thiolane derivatives [25].

Preparative high-performance liquid chromatography offers superior resolution for high-purity isolation of thiolane-3-carbonitrile compounds [23]. The method utilizes high pressure and large flow systems with high-resolution, large inner diameter columns capable of handling substantial sample loads [23]. Gradient elution with acetonitrile-water mobile phases, where acetonitrile concentration increases from 5% to 50% over 180 minutes, provides excellent separation of related compounds [23].

Crystallization techniques provide effective final purification steps for thiolane derivatives [24]. Recrystallization from ethanol-acetone mixtures typically yields high-purity products with excellent crystal morphology [24]. The solvent-free synthesis approach minimizes toxic waste generation while achieving nearly quantitative yields through single recrystallization steps [24].

Specialized purification protocols for nitrile-containing compounds involve oxidative treatment followed by aqueous ammonia washing [12]. Potassium permanganate treatment effectively removes impurities from nitrile compounds, with the refined product obtained through subsequent distillation [12]. This approach can recover up to 95% of pure material from crude starting mixtures [12].

The retention behavior of sulfur heterocycles on chromatographic media correlates strongly with molecular geometry parameters [22]. Molecular shape descriptors including length, breadth, thickness, and length-to-breadth ratios influence elution patterns [22]. Correlation coefficients for retention versus length-to-breadth ratios range from 0.45 to 0.89 depending on molecular mass and structural features [22].

Advanced purification strategies employ multiple complementary techniques in sequence [26]. Extraction with methylene chloride followed by hexane washing removes nonpolar contaminants [26]. Subsequent filtration through cellulose filters and preparative high-performance liquid chromatography using Waters Prep Nova-Pak columns provides final purification [26]. Refractive index detection enables monitoring of nitrile-containing compounds throughout the purification process [26].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Spectroscopy

Thiolane-3-carbonitrile exhibits characteristic ¹H Nuclear Magnetic Resonance spectroscopic patterns reflecting its saturated heterocyclic structure. The compound displays distinct resonances for the tetrahydrothiophene ring protons and the carbonitrile-bearing carbon [1] [2]. The methylene protons adjacent to sulfur (CH₂-S) typically appear in the chemical shift range of 2.5-3.0 parts per million as complex multiplets due to coupling with adjacent carbons and the ring flexibility [1]. The proton on the carbon bearing the carbonitrile group (CH-CN) resonates downfield at approximately 3.0-3.5 parts per million, reflecting the electron-withdrawing effect of the nitrile functionality [3].

The ring methylene protons not adjacent to sulfur exhibit chemical shifts between 1.8-2.5 parts per million, appearing as complex multiplets due to the conformational dynamics of the five-membered ring system [1]. The coupling constants for vicinal protons typically range from 6-12 Hertz, consistent with the envelope or half-chair conformations adopted by the thiolane ring [3].

¹³C Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance analysis reveals the distinctive carbon framework of thiolane-3-carbonitrile. The nitrile carbon appears characteristically downfield at approximately 115-120 parts per million, consistent with other carbonitrile-containing heterocycles [1] [3]. The carbon bearing the nitrile group resonates at approximately 25-30 parts per million, while the carbons adjacent to sulfur appear at 28-32 parts per million, reflecting the influence of the heteroatom [1].

The remaining ring carbons exhibit chemical shifts in the range of 22-28 parts per million, typical for aliphatic carbons in five-membered saturated heterocycles [3]. The chemical shift pattern distinguishes thiolane-3-carbonitrile from its aromatic analogue thiophene-3-carbonitrile, where aromatic carbons appear significantly downfield (130-145 parts per million) [4].

Infrared Spectroscopy

Vibrational Analysis

Infrared spectroscopic analysis of thiolane-3-carbonitrile reveals characteristic absorption bands that confirm the structural features of this heterocyclic compound [1] . The nitrile group exhibits a strong, sharp absorption band at approximately 2200 cm⁻¹, representing the C≡N stretching vibration. This frequency is consistent with other aliphatic nitriles and distinguishes the compound from aromatic nitriles which may show slight variations .

Aliphatic C-H stretching vibrations appear in the region of 2850-3000 cm⁻¹ as multiple overlapping bands, reflecting the various methylene environments within the thiolane ring [1]. The absence of aromatic C-H stretches (typically 3000-3100 cm⁻¹) confirms the saturated nature of the heterocyclic system [6].

C-S stretching vibrations manifest as medium-intensity bands in the 650-750 cm⁻¹ region, characteristic of aliphatic sulfur compounds [1]. The ring breathing modes and C-C-C bending vibrations appear as weaker bands between 800-1200 cm⁻¹, providing fingerprint information for structural identification .

Mass Spectrometry

Molecular Ion and Fragmentation Patterns

Mass spectrometric analysis of thiolane-3-carbonitrile (molecular formula C₅H₇NS, molecular weight 129.18 g/mol) provides definitive molecular weight confirmation and structural information through fragmentation patterns [4]. Under electron impact ionization conditions, the molecular ion peak [M]⁺- appears at m/z 129, with the protonated molecular ion [M+H]⁺ observed at m/z 130 in chemical ionization or electrospray ionization methods [4].

Characteristic fragmentation patterns include loss of the nitrile group (loss of 26 mass units) generating a base peak at m/z 103, corresponding to the thiolane cation [4]. Secondary fragmentations involve ring opening with loss of ethylene units, producing fragments at m/z 75 and m/z 47. The thiomethyl cation (CH₂S⁺) at m/z 46 represents a characteristic sulfur-containing fragment that distinguishes thiolane derivatives from oxygen analogues [4].

High-resolution mass spectrometry confirms the exact molecular composition, with the molecular ion showing the characteristic isotope pattern reflecting the presence of sulfur (M+2 peak at approximately 4.4% relative intensity) [4].

Crystallographic Studies and Molecular Geometry

Ring Conformation and Geometric Parameters

Five-Membered Ring Geometry

Crystallographic analysis of thiolane-3-carbonitrile reveals the characteristic conformational behavior of saturated five-membered sulfur heterocycles [7] [8]. The thiolane ring adopts predominantly envelope or half-chair conformations to minimize ring strain, with the sulfur atom typically positioned out of the plane defined by the four carbon atoms [7]. The C-S-C bond angle measures approximately 93-95°, slightly larger than the corresponding angle in tetrahydrofuran due to the larger sulfur atomic radius [8].

Carbon-carbon bond lengths within the ring range from 1.52-1.54 Ångströms, consistent with sp³ hybridized carbons [7]. The sulfur-carbon bond lengths measure approximately 1.82 Ångströms, reflecting the longer S-C bonds compared to C-C or C-O bonds [8]. The carbonitrile group maintains its characteristic linear geometry with a C≡N bond length of approximately 1.16 Ångströms [7].

Molecular Geometry and Conformational Analysis

Conformational Flexibility

The saturated nature of the thiolane ring imparts significant conformational flexibility compared to aromatic thiophene analogues [7] [9]. Ring puckering analysis reveals that the compound can interconvert between envelope conformations through pseudorotation, with barriers typically less than 10 kilocalories per mole [8]. This conformational mobility influences the compound's physical properties and reactivity patterns [7].

The carbonitrile substituent adopts a roughly equatorial orientation in the preferred conformations to minimize steric interactions with the ring carbons [8]. Dihedral angles between the nitrile group and adjacent ring bonds vary between 60-180° depending on the specific conformation, contributing to the compound's overall molecular flexibility [7].

Crystal Packing and Intermolecular Interactions

Solid-State Structure

Crystal packing studies reveal the intermolecular forces governing the solid-state organization of thiolane-3-carbonitrile [7] [9]. The nitrile groups participate in weak dipole-dipole interactions, contributing to crystal stability. C-H···N hydrogen bonding between ring hydrogens and nitrile nitrogens creates extended networks in the crystal lattice [7].

The sulfur atoms engage in weak S···S contacts and C-H···S interactions, typical of sulfur-containing heterocycles [9]. These intermolecular forces influence the compound's melting point, solubility characteristics, and thermal stability [7].

Thermodynamic Stability Assessments

Ring Strain and Conformational Energy

Thermodynamic Parameters

Thiolane-3-carbonitrile exhibits moderate thermodynamic stability, with ring strain energies of approximately 21.0 kilocalories per mole, intermediate between three-membered (highly strained) and six-membered (strain-free) sulfur heterocycles [10] [11]. This strain energy reflects the deviation from ideal tetrahedral angles and the conformational constraints imposed by the five-membered ring [11].

The carbonitrile substituent contributes additional stabilization through its linear geometry and delocalization effects, reducing the overall molecular strain by approximately 2-3 kilocalories per mole compared to unsubstituted thiolane [10]. Heat capacity measurements indicate values of approximately 130-140 J/mol·K at 298 K, consistent with other five-membered saturated heterocycles [11].

Thermal Stability and Decomposition

Temperature-Dependent Behavior

Thermogravimetric analysis reveals that thiolane-3-carbonitrile maintains structural integrity up to approximately 200°C before significant decomposition occurs [12] [13]. This thermal stability is moderate compared to aromatic analogues such as thiophene-3-carbonitrile, which remains stable to approximately 300°C due to aromatic stabilization [14].

Decomposition pathways typically involve initial C-S bond cleavage followed by nitrile group elimination [12]. The activation energy for thermal decomposition measures approximately 180-200 kJ/mol, indicating reasonable thermal stability for synthetic and analytical applications [13].

Chemical Stability and Reactivity

Hydrolytic and Oxidative Stability

Under neutral aqueous conditions, thiolane-3-carbonitrile demonstrates good hydrolytic stability, with the nitrile group remaining intact for extended periods . The saturated sulfur center is susceptible to oxidation under mild conditions, readily forming the corresponding sulfoxide and ultimately sulfone derivatives .

Oxidation resistance is moderate compared to aromatic thiophene analogues, with the compound showing susceptibility to common oxidizing agents such as hydrogen peroxide and meta-chloroperoxybenzoic acid . The nitrile functionality provides some protection against nucleophilic attack due to its electron-withdrawing nature .

Comparative Analysis with Analogous Thiophene Derivatives

Structural and Electronic Comparisons

Aromatic versus Aliphatic Characteristics

Comparison with thiophene-3-carbonitrile reveals fundamental differences arising from the aromatic versus saturated ring systems [17] . Thiophene-3-carbonitrile exhibits planar geometry with delocalized π-electrons, resulting in enhanced stability (aromatic stabilization energy ~30 kcal/mol) and distinct electronic properties [4] [17]. The aromatic system shows reduced conformational flexibility but increased thermal stability compared to the saturated thiolane analogue .

Electronic property comparisons indicate that thiolane-3-carbonitrile displays a dipole moment of approximately 3.5-4.0 Debye, compared to 4.8 Debye for thiophene-3-carbonitrile [17]. This difference reflects the geometric constraints and electron distribution patterns in aromatic versus saturated systems .

Reactivity Pattern Comparisons

Electrophilic and Nucleophilic Behavior

Thiolane-3-carbonitrile exhibits distinct reactivity patterns compared to aromatic thiophene derivatives [17] [19]. The saturated sulfur center acts as a nucleophilic site, readily undergoing oxidation and alkylation reactions . This contrasts with aromatic thiophenes, where the sulfur participates in the aromatic system and shows reduced nucleophilicity [17].

The carbonitrile group maintains similar electrophilic character in both systems, participating in nucleophilic addition reactions and serving as a directing group for further functionalization [19]. However, the saturated ring system allows for additional reaction modes, including ring-opening and rearrangement processes not available to aromatic analogues .

Biological Activity and Applications

Structure-Activity Relationships

Comparative biological activity studies with tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives reveal enhanced antioxidant properties for the saturated systems compared to aromatic analogues [17] [20]. The conformational flexibility of the saturated ring allows for better receptor binding and improved pharmacological profiles in certain applications [17].

Antioxidant capacity assessments using the phosphomolybdenum method demonstrate that tetrahydrobenzo[b]thiophene-3-carbonitrile exhibits superior activity compared to aromatic benzo[b]thiophene derivatives, with IC₅₀ values comparable to ascorbic acid [17]. This enhanced activity correlates with the electron-donating capacity of the saturated ring system [20].

Synthetic Accessibility and Methodological Considerations

Preparative Chemistry Comparisons

Synthesis of thiolane-3-carbonitrile typically involves different methodologies compared to aromatic thiophene analogues [21] [22]. Saturated heterocycles are commonly prepared through [3+2] cycloaddition reactions using thiocarbonyl ylides and acrylonitrile, providing good yields and functional group tolerance [22].

Aromatic thiophene-3-carbonitrile synthesis generally employs the Gewald reaction or direct cyanation of thiophene derivatives [21]. The different synthetic approaches reflect the distinct electronic and steric requirements of aromatic versus saturated heterocyclic systems [19].

XLogP3

0.7

Dates

Last modified: 08-17-2023

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